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Compound of Interest

Compound Name: LAPTc-IN-1

Cat. No.: B15562780 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the binding mode of LAPTc-IN-1, a competitive

inhibitor of the acidic M17 leucyl-aminopeptidase of Trypanosoma cruzi (LAPTc). LAPTc-IN-1,

also identified as compound 4 in initial screening campaigns, has emerged as a promising

starting point for the development of novel therapeutics for Chagas disease. This document

outlines the quantitative data associated with its inhibitory activity, the detailed experimental

protocols for its characterization, and a visual representation of its binding interactions and the

workflow for its discovery.

Quantitative Inhibitory Activity
LAPTc-IN-1 demonstrates potent and selective inhibition of LAPTc. The inhibitory activity has

been quantified through various biochemical assays, with the key data summarized below.
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Compound
IC50 (µM) vs.
LAPTc

Ki (µM) vs. LAPTc
Selectivity vs.
human LAP3

LAPTc-IN-1

(Compound 4)
< 34 0.27 >500-fold

Bestatin (reference

inhibitor)
1.2 Not Reported Not Reported

Compound 1 < 34 Not Reported Not Reported

Compound 2 < 34 Not Reported Not Reported

Compound 3 Inactive Not Reported Not Reported

Compound 5 < 34 Not Reported Not Reported

Compound 6 < 34 Not Reported Not Reported

Compound 7 < 34 Not Reported Not Reported

Compound 8 < 34 Not Reported Not Reported

Compound 9 < 34 Not Reported Not Reported

Compound 10 < 34 Not Reported Not Reported

Compound 11 < 34 Not Reported Not Reported

Compound 12 < 34 Not Reported Not Reported

Table 1: Summary of quantitative data for LAPTc-IN-1 and other screened compounds. Data is

sourced from a study by Izquierdo et al., 2024.[1]

Experimental Protocols
The characterization of LAPTc-IN-1 involved a series of biochemical and computational

experiments. The detailed methodologies for these key experiments are provided below.

High-Throughput Screening and Potency Determination
by RapidFire-MS
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A RapidFire-Mass Spectrometry (MS) assay was employed for the initial screening of a

protease-focused compound library and for the subsequent determination of inhibitor potency.

Protocol:

Compound Plating: 45 nL of test compounds dissolved in DMSO were acoustically

dispensed into 384-well clear plates.

Enzyme and Substrate Preparation: The LAPTc enzyme was used at a final concentration of

3 nM. The peptide substrate, LSTVIVR, was used at a concentration of 150 µM, which is

approximately its apparent Michaelis-Menten constant (appKM).

Enzyme-Inhibitor Pre-incubation: LAPTc was pre-incubated with the compounds or DMSO

(for control wells) for 15 minutes at room temperature.

Enzymatic Reaction: The reaction was initiated by the addition of the LSTVIVR substrate.

The reaction was allowed to proceed for 40 minutes at room temperature.

Reaction Quenching and Analysis: The reaction was quenched, and the plate was

transferred to the RapidFire-MS system. The amount of the product, STVIVR, was quantified

by mass spectrometry.

Data Analysis: The percentage of inhibition was calculated by comparing the amount of

product formed in the presence of the inhibitor to the amount formed in the control wells. For

potency determination, dose-response curves were generated, and IC50 values were

calculated.

Determination of the Mode of Inhibition
The mode of inhibition of LAPTc-IN-1 was determined by kinetic analysis using the RapidFire-

MS enzymatic assay.

Protocol:

Assay Setup: The enzymatic assay was performed as described above, with varying

concentrations of both the substrate (LSTVIVR) and the inhibitor (LAPTc-IN-1).
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Data Collection: The initial reaction velocities (v0) were measured at each substrate and

inhibitor concentration.

Data Analysis: The data was plotted as a double reciprocal Lineweaver-Burk plot (1/v0 vs.

1/[S]). The resulting plots at different inhibitor concentrations were analyzed to determine the

mode of inhibition (e.g., competitive, non-competitive, uncompetitive). For LAPTc-IN-1, the

Lineweaver-Burk plot showed intersecting lines on the y-axis, characteristic of competitive

inhibition.[1]

In Silico Modeling of the LAPTc-IN-1 Binding Mode
Computational methods were used to predict and analyze the binding mode of LAPTc-IN-1 in

the active site of LAPTc.

Molecular Docking Protocol:

Protein Preparation: The three-dimensional crystal structure of LAPTc (PDB ID: 5NTG) was

used.[2] The structure was prepared by removing water molecules, adding hydrogen atoms,

and assigning appropriate protonation states to the amino acid residues.

Ligand Preparation: A 3D structure of LAPTc-IN-1 was generated and its energy was

minimized. Rotatable bonds were defined.

Docking Simulation: LAPTc-IN-1 was docked into the active site of LAPTc using a suitable

docking program. The side chains of the active site residues were kept rigid during the

docking process.

Pose Selection and Analysis: Multiple docking poses were generated and ranked based on

their binding energy scores. The pose with the most favorable binding energy was selected

for further analysis. The selected conformation showed a binding energy consistent with

experimental values.[1]

Molecular Dynamics Simulation Protocol:

System Preparation: The best-ranked docked complex of LAPTc and LAPTc-IN-1 was

placed in a simulation box. The box was solvated with an explicit water model, and counter-

ions were added to neutralize the system.
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Simulation: Molecular dynamics simulations were performed to observe the dynamic

behavior of the protein-ligand complex over time.

Analysis: The trajectory from the simulation was analyzed to assess the stability of the

binding and to identify the key interactions between LAPTc-IN-1 and the active site residues.

The results indicated that the binding is primarily driven by hydrophobic interactions, with no

direct coordination to the metal cations in the active site.[1]

Visualizations
The following diagrams illustrate the workflow for the identification of LAPTc-IN-1 and its

putative binding mode within the LAPTc active site.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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